molecular formula C₂₇H₄₆N₇O₁₈P₃S B1152522 2-Ethyl-3-Hydroxybutyryl Coenzyme A

2-Ethyl-3-Hydroxybutyryl Coenzyme A

Cat. No.: B1152522
M. Wt: 881.68
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from systematic investigations into branched-chain amino acid metabolism and the identification of metabolic intermediates in valine and isoleucine catabolism pathways. Research into 2-ethylhydracrylic aciduria and related metabolic disorders provided crucial insights into the formation and significance of this specialized coenzyme A derivative. The compound was first identified through metabolic studies examining the conversion of 2-ethylacrylyl coenzyme A to 2-ethylhydracrylyl coenzyme A via methacrylyl coenzyme A hydratase, with subsequent conversion to 2-ethylhydracrylic acid by 3-hydroxyisobutyryl coenzyme A hydrolase.

Early investigations into short and branched-chain acyl-coenzyme A dehydrogenase deficiency provided important context for understanding this compound's metabolic role. Researchers discovered that 2-ethylhydracrylic aciduria serves as a diagnostic marker for specific enzymatic deficiencies, leading to increased recognition of the compound's clinical and biochemical significance. The historical development of analytical techniques for detecting and quantifying this metabolite has been closely linked to advances in mass spectrometry and metabolomic profiling methods.

The compound's identification was further facilitated by studies examining propionyl coenzyme A carboxylase deficiency and methylmalonic aciduria, where elevated urinary 2-ethylhydracrylic acid results from buildup of distal intermediates in isoleucine degradation pathways. These investigations revealed that the compound represents a byproduct of impeded propionyl coenzyme A entry into the Krebs cycle, particularly evident in Barth syndrome and dilated cardiomyopathy with ataxia syndrome.

Biochemical Significance and General Characteristics

This compound exhibits distinctive biochemical properties that differentiate it from other acyl-coenzyme A derivatives. The compound possesses a molecular formula of C27H46N7O18P3S with a molecular weight of 881.68, representing a specialized intermediate in branched-chain fatty acid metabolism. Its structural composition includes the characteristic coenzyme A moiety linked to a 2-ethyl-3-hydroxybutyryl group, which confers specific biochemical reactivity and metabolic functionality.

The compound's biochemical significance extends beyond its role as a simple metabolic intermediate. Research has demonstrated that this compound participates in complex metabolic networks involving valine and isoleucine catabolism. The compound forms through the action of methacrylyl coenzyme A hydratase on 2-ethylacrylyl coenzyme A, representing a critical step in the conversion pathway leading to 2-ethylhydracrylic acid formation. This enzymatic conversion demonstrates the compound's integration into broader metabolic cascades involving branched-chain amino acid degradation.

The compound exhibits specific stereochemical properties that influence its biochemical behavior. Like other 3-hydroxyacyl-coenzyme A derivatives, it contains stereogenic centers that determine its interaction with specific enzymes and metabolic pathways. The presence of the ethyl group at the 2-position creates additional steric considerations that distinguish its enzymatic recognition patterns from those of simpler hydroxybutyryl-coenzyme A compounds.

Property Value Reference
Molecular Formula C27H46N7O18P3S
Molecular Weight 881.68 g/mol
Classification Acyl-Coenzyme A Derivative
Metabolic Role Branched-chain fatty acid intermediate

Position Within Acyl-Coenzyme A Metabolite Classification

This compound occupies a specialized position within the broader classification of acyl-coenzyme A metabolites. The compound belongs to the class of organic compounds known as 3-hydroxyacyl-coenzyme A derivatives, which are characterized by the presence of a hydroxyl group at the third carbon position of the acyl chain. This classification places it among metabolites that participate in fatty acid oxidation and branched-chain amino acid catabolism pathways.

Within the hierarchical classification system, the compound falls under the kingdom of organic compounds, superclass of lipids and lipid-like molecules, class of fatty acyls, and subclass of fatty acyl thioesters. More specifically, it belongs to the direct parent category of 3-hydroxyacyl-coenzyme A compounds, which share common structural features and biochemical properties related to their hydroxylated acyl chains.

The compound's position among related metabolites can be understood through comparison with structurally similar compounds. Unlike 3-hydroxybutanoyl-coenzyme A, which has a molecular weight of 853.6 grams per mole and molecular formula C25H42N7O18P3S, this compound contains additional carbon and hydrogen atoms reflecting its ethyl substitution. This structural difference places it in a distinct subcategory of branched 3-hydroxyacyl-coenzyme A derivatives.

The metabolite classification also considers functional relationships with other coenzyme A derivatives involved in similar metabolic pathways. The compound shares functional characteristics with 2-methyl-3-hydroxybutyryl-coenzyme A, which serves as an intermediate in isoleucine catabolism. Both compounds participate in branched-chain amino acid metabolism but differ in their specific structural modifications and resulting metabolic fates.

Classification Level Category
Kingdom Organic Compounds
Superclass Lipids and Lipid-like Molecules
Class Fatty Acyls
Subclass Fatty Acyl Thioesters
Direct Parent 3-Hydroxyacyl-Coenzyme A Derivatives
Specific Type Branched 3-Hydroxyacyl-Coenzyme A

Properties

Molecular Formula

C₂₇H₄₆N₇O₁₈P₃S

Molecular Weight

881.68

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

(a) (S)-3-Hydroxybutyryl-CoA
  • Function : A key intermediate in ketogenesis and fatty acid β-oxidation. It is metabolized by enzymes like L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) and serves as a substrate for acetoacetate synthesis .
  • Enzyme Specificity : Substrate chain length and stereochemistry critically influence enzyme interactions. For example, L-3-hydroxyacyl-CoA dehydrogenase exhibits higher activity toward medium-chain (C6–C10) substrates compared to shorter-chain derivatives like (S)-3-Hydroxybutyryl-CoA .
(b) 3-Hydroxyacyl-CoA Derivatives
  • Examples: 3-Hydroxyhexanoyl-CoA, 3-Hydroxyoctanoyl-CoA.
  • Key Differences: Longer acyl chains (C6–C8) enhance solubility in hydrophobic enzyme active sites.
(c) Acetoacetyl-CoA
  • Structure : A β-ketoacyl-CoA derivative without hydroxyl or ethyl groups.
  • Functional Contrast : Acetoacetyl-CoA is a central metabolite in ketone body synthesis and cholesterol biosynthesis, whereas 2-Ethyl-3-HB-CoA’s hydroxyl and ethyl groups may redirect it toward alternative pathways, such as detoxification of branched fatty acids .

Enzymatic Interactions and Metabolic Roles

A comparative analysis of enzyme compatibility reveals critical distinctions:

Compound Primary Enzymes Reaction Type Biological Role
2-Ethyl-3-HB-CoA Hypothetical: Branched-chain acyl-CoA dehydrogenases β-Oxidation (theoretical) Potential detoxification or lipid remodeling
(S)-3-Hydroxybutyryl-CoA L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) Oxidation to acetoacetyl-CoA Ketogenesis, energy metabolism
Acetoacetyl-CoA HMG-CoA synthase (EC 2.3.3.10) Condensation to HMG-CoA Cholesterol/ketone synthesis

Key Findings :

  • The ethyl group in 2-Ethyl-3-HB-CoA likely reduces its affinity for canonical β-oxidation enzymes, which prefer linear substrates. This could necessitate specialized enzymes or pathways .
  • In contrast, (S)-3-Hydroxybutyryl-CoA is efficiently processed by mainstream dehydrogenases, underscoring its centrality in energy metabolism .

Physicochemical Properties

  • Stability: Branched-chain acyl-CoAs are generally more resistant to non-enzymatic hydrolysis than linear analogs due to steric protection of the thioester bond .

Preparation Methods

Mixed Anhydride Formation and CoA Coupling

The synthesis of enantiopure 3-hydroxybutyryl-CoA derivatives via mixed anhydrides is a foundational approach. As detailed by Stadtman’s method, ( R )- and ( S )-3-hydroxybutyryl-CoA are synthesized by reacting the respective hydroxybutyric acid enantiomers with ethyl chloroformate in the presence of pyridine to form mixed anhydrides. These intermediates are subsequently coupled to CoA in a bicarbonate buffer, yielding the desired thioesters. For instance, ( R )-3-hydroxybutyric acid (104 mg) dissolved in diethyl ether reacts with ethyl chloroformate (94 μL) and pyridine (80 μL) at 4°C, followed by dropwise addition to CoA (50 mg) in 0.2 M KHCO₃ (pH 7.5). The reaction’s progress is monitored via nitroprusside testing for free thiol groups, with final purification achieved through Sephadex G-10 chromatography.

Thioesterification and Purification

Thioesterification of 3-oxohexanoyl-CoA, as described by Blaisse et al., involves coupling 3-oxo-hexanoic acid to thiophenol using diisopropylcarbodiimide (DIC) and dimethylaminopyridine (DMAP) in ethyl acetate. The resultant thiophenyl ester is then reacted with CoASH in NaHCO₃, yielding the CoA thioester after formic acid quenching and diethyl ether extraction. Critical parameters include maintaining ice-cold conditions during anhydride formation and precise pH control during CoA coupling to minimize hydrolysis.

Enzymatic Synthesis Using Acyl-CoA Mutases and Reductases

Role of 2-Hydroxyisobutyryl-CoA Mutase (HCM)

The bacterial enzyme HCM, identified in Aquincola tertiaricarbonis, catalyzes the coenzyme B₁₂-dependent isomerization of ( S )-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA. This reaction forms the basis for microbial production of 2-hydroxyisobutyric acid (2-HIBA), a precursor to methyl methacrylate. Recombinant Escherichia coli strains expressing HCM alongside Cupriavidus necator’s PhaA (β-ketothiolase) and PhaB (acetoacetyl-CoA reductase) produce 2-HIBA at titers up to 0.7 mM when grown on gluconic acid. Key challenges include the stereospecificity of HCM, which exhibits a 800-fold preference for ( S )- over ( R )-3-hydroxybutyryl-CoA.

Optimization of Enzymatic Activity

Enhancements in yield are achieved through chaperone coexpression (e.g., MeaH) and repression of thioesterase II, which minimizes premature hydrolysis of 2-hydroxyisobutyryl-CoA. In Methylobacterium extorquens AM1, fed-batch bioreactor experiments demonstrate 2-HIBA production from methanol, leveraging endogenous B₁₂-dependent mutases and reductases. Activity assays for HCM in crude extracts utilize HPLC with photometric detection (260 nm) to quantify substrate-to-product conversion, with optimal activity observed at pH 7.8 and 35°C.

Biotechnological Approaches in Recombinant Systems

Metabolic Engineering for CoA Derivative Production

The polyhydroxybutyrate (PHB) pathway serves as a template for CoA thioester biosynthesis. By replacing PHB polymerase (PhaC) with HCM, microbial systems redirect carbon flux from polyester storage toward 2-hydroxyisobutyryl-CoA accumulation. For example, M. extorquens AM1 achieves 2-HIBA titers of 4.2 g/L under methanol-fed conditions, with metabolic flux analysis confirming the role of ethylmalonyl-CoA mutase in CoA isomerization.

Substrate Specificity and Thiolase Engineering

Rational design of thiolases, such as C. necator’s PhaA, enhances selectivity for elongated acyl-CoA substrates. Mutagenesis targeting the substrate-binding pocket (e.g., F156I substitution) increases the C6/C4 product ratio from 0.5 to 3.2, favoring 3-oxohexanoyl-CoA over acetoacetyl-CoA. This engineering strategy, guided by molecular dynamics simulations, underscores the importance of hydrophobic interactions in substrate positioning.

Analytical Validation and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C₁₈ columns and tetrabutylammonium hydrogen sulfate mobile phases enables precise quantification of CoA thioesters. For example, 2-hydroxyisobutyryl-CoA elutes at 10.6 min under conditions of 100 mM sodium phosphate (pH 4.5) and 20% acetonitrile. UV detection at 260 nm (ε = 16.4 mM⁻¹cm⁻¹) provides sensitivity down to 10 μM concentrations.

Mass Spectrometry and Nuclear Magnetic Resonance (NMR)

LC-MS analysis confirms molecular masses of synthesized CoA derivatives, with [M+H]⁺ ions for 3-hydroxybutyryl-CoA observed at m/z 914.2. ¹H-NMR (500 MHz, D₂O) of ( R )-3-hydroxybutyryl-CoA reveals characteristic shifts at δ 2.38 (t, J = 6.5 Hz, 2H, CH₂CO), δ 4.15 (m, 1H, CHOH), and δ 5.30 (s, 1H, ribose H1′) .

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